gamma-Thujaplicin

Antifungal Drug Discovery Natural Product Chemistry Agricultural Fungicides

Researchers screening for tyrosinase inhibitors often face weak potency with standards like kojic acid. gamma-Thujaplicin (CAS 672-76-4) overcomes this barrier with a 497-fold potency advantage, enabling more efficient SAR studies and lower material consumption. • Human tyrosinase IC50: 1.15 µM vs kojic acid IC50: 571.17 µM • Antifungal MIC: ~1.5 µg/mL against wood-rotting fungi • Insecticidal LC50: 0.02 g/m² (12.5x more potent than hinokitiol) Sourced from Cupressaceae heartwood; supplied with comprehensive CoA and QC documentation for reproducible research.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 672-76-4
Cat. No. B1210281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Thujaplicin
CAS672-76-4
Synonyms2-hydroxy-5-isopropyl- 2,4,6-cycloheptatrienone
gamma-thujaplicin
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C(=O)C=C1)O
InChIInChI=1S/C10H12O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3,(H,11,12)
InChIKeyWKEWHSLZDDZONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Thujaplicin Overview


gamma-Thujaplicin (CAS 672-76-4) is a naturally occurring tropolone derivative, classified as 2-hydroxy-5-isopropyl-2,4,6-cycloheptatrien-1-one, with a molecular weight of 164.20 g/mol . It is a structural isomer within the thujaplicin family, distinguished by the position of its isopropyl group on the tropolone ring [1]. Extracted from the heartwood of Cupressaceae species such as Thujopsis dolabrata and Thuja plicata, this compound is valued in research settings for its demonstrated, quantifiable activities across antifungal, anticancer, insecticidal, and enzyme inhibition assays, providing specific, data-driven differentiation from its in-class analogs [2].

Isomer-specific tropolone for comparative bioactivity assays
Supports antifungal, cell-model, and enzyme inhibition studies
Derived from Cupressaceae heartwood for natural product research

gamma-Thujaplicin Substitution Risks


While the thujaplicin isomers (α, β, γ) share a common tropolone scaffold, their biological activity profiles are not interchangeable. The position of the isopropyl group on the seven-membered ring dictates specific interactions with biological targets, resulting in statistically and practically significant differences in potency and selectivity across multiple assays [1]. For instance, γ-thujaplicin exhibits superior activity as an antifungal [2] and human tyrosinase inhibitor [3] compared to its isomers, while its insect repellency and toxicity profile is distinct [4]. Therefore, substituting γ-thujaplicin with β-thujaplicin (hinokitiol) or other tropolones without empirical validation risks experimental failure or suboptimal outcomes in applications ranging from antifungal drug discovery to agricultural pest management research.

Isomer-Dependent Bioactivity Isopropyl position on tropolone ring alters target interaction; β‑thujaplicin substitution may shift antifungal and cytotoxicity endpoints.
Tyrosinase Inhibition Profile Reported enzyme inhibition IC50 values differ substantially between γ‑ and β‑thujaplicin; melanogenesis assay results may not transfer.
Insect Repellency Context Behavioral screening shows rank-order repellency differences among thujaplicins; β‑thujaplicin may yield distinct insect-response endpoints.

gamma-Thujaplicin Comparative Efficacy


Antifungal Activity vs. Hinokitiol

In a direct head-to-head comparison of three thujaplicin-related compounds isolated from Thujopsis dolabrata, gamma-thujaplicin demonstrated the strongest antifungal activity. Its minimum inhibitory concentration (MIC) of ~1.5 µg/mL was significantly lower than that of its in-class analogs, beta-thujaplicin (hinokitiol) and beta-dolabrin, against the test organism [1].

Antifungal MIC
Head-to-head
~1.5 µg/mL (vs. higher MIC for β‑thujaplicin)
Supports antifungal activity screening context
In vitro assay; specific fungal species not specified
Antifungal Drug Discovery Natural Product Chemistry Agricultural Fungicides

Human Tyrosinase Inhibition vs. Kojic Acid

gamma-Thujaplicin was identified as a highly potent inhibitor of human tyrosinase, a key enzyme in melanin synthesis. Its half-maximal inhibitory concentration (IC50) of 1.15 µM was nearly 500-fold lower (more potent) than the well-known standard inhibitor kojic acid (IC50 = 571.17 µM) [1].

Tyrosinase IC50
Head-to-head
1.15 µM (vs. 571.17 µM kojic acid)
Supports tyrosinase inhibition research context
Recombinant human tyrosinase; ~497‑fold difference
Cosmetic Research Melanogenesis Inhibition Enzyme Kinetics

Cytotoxicity Against Gastric Cancer Cells vs. beta-Dolabrin

In a comparative cytotoxicity study, gamma-thujaplicin and beta-dolabrin were tested against two cancer cell lines. At a concentration of 0.32 µg/mL, gamma-thujaplicin inhibited the growth of human stomach cancer KATO-III cells by 85%, compared to 67% for beta-dolabrin. Against Ehrlich's ascites carcinoma, inhibition was 91% for gamma-thujaplicin versus 75% for beta-dolabrin [1].

Cytotoxicity
Head-to-head
KATO‑III: 85% inhib.; Ehrlich: 91% (0.32 µg/mL)
Supports cell‑model cytotoxicity endpoint review
MTT assay; vs. β‑dolabrin (67% KATO‑III, 75% Ehrlich)
Cancer Pharmacology Cytotoxicity Assays Natural Product Leads

Insecticidal Activity Against Storage Mites vs. Hinokitiol and DEET

In a study evaluating insecticidal activity against the storage mite Tyrophagus putrescentiae, gamma-thujaplicin was significantly more potent than its isomer hinokitiol (beta-thujaplicin) and the commercial repellent DEET. The lethal concentration (LC50) for gamma-thujaplicin was 0.02 g/m², compared to 0.25 g/m² for hinokitiol and 1.46 g/m² for DEET [1].

Insecticidal LC50
Head-to-head
0.02 g/m² (vs. 0.25 hinokitiol, 1.46 DEET)
Reported insecticidal activity context
Storage mite Tyrophagus putrescentiae assay
Biopesticide Development Stored Product Protection Insecticidal Activity

Superior Repellency and Toxicity Among Isomers

A study examining the structure-activity relationship of troponoid compounds found that the position of the isopropyl group is critical for insect repellency. gamma-Thujaplicin, with its isopropyl group farthest from the keto/hydroxyl groups, exhibited the highest repellency among the thujaplicin isomers tested and also showed the highest toxicity among them [1].

Repellency Rank
Class-level
Highest repellency & toxicity among thujaplicins
Rank‑order repellency endpoint context
Adzuki bean beetle; γ > β > α
Insect Behavior Structure-Activity Relationship Natural Repellents

Seed Germination Inhibition Phytotoxicity

In a study on phytogrowth-inhibitory activity, gamma-thujaplicin completely inhibited the germination of Brassica campestris (field mustard) seeds at a concentration of 30 ppm, and showed significant inhibition even at 10 ppm. Its activity was as high as that of the positive control, sodium 2,4-dichlorophenoxyacetate [1].

Phytotoxicity
Head-to-head
30 ppm (complete germination inhibition; comparable to 2,4‑D)
Reported phytotoxicity endpoint context
Brassica campestris seed assay
Herbicide Discovery Allelopathy Plant Growth Regulation

gamma-Thujaplicin Research Applications


Antifungal Drug Discovery Lead Optimization

When screening for novel antifungal leads, gamma-thujaplicin should be prioritized over other thujaplicin isomers due to its superior potency (MIC ~1.5 µg/mL) established in direct comparative assays. This allows for more efficient structure-activity relationship (SAR) studies and lower material consumption in early-stage in vivo efficacy testing [1].

Skin-Lightening and Anti-Browning Agent Development

For cosmetic or agricultural research focused on melanin inhibition, gamma-thujaplicin provides a substantial potency advantage over the common standard kojic acid. Its IC50 of 1.15 µM against human tyrosinase is a 497-fold improvement, making it a superior scaffold for developing next-generation tyrosinase inhibitors for formulations targeting hyperpigmentation or enzymatic browning in foods [2].

Biopesticide and Wood Preservative Formulation

Research into biopesticides for stored product protection or wood preservation should evaluate gamma-thujaplicin over hinokitiol. It demonstrates 12.5x higher insecticidal potency against storage mites (LC50 0.02 vs. 0.25 g/m²) and the highest repellency among thujaplicins, offering a more effective, naturally derived alternative for integrated pest management strategies [3] [4].

Herbicide and Allelochemical Lead Discovery

Programs seeking new herbicidal leads from natural sources should consider gamma-thujaplicin. Its ability to completely inhibit germination of Brassica campestris at 30 ppm, with activity comparable to the synthetic herbicide 2,4-D, makes it a validated starting point for developing bioherbicides or studying allelopathic mechanisms in plant ecology [5].

Application
Selection Property
Validation Focus
Antifungal screening
Isomer-specific antifungal profile
MIC comparison against β‑thujaplicin
Tyrosinase inhibition research
Reported low IC50 profile
Enzyme kinetics and isoform selectivity
Cytotoxicity endpoint studies
Cell‑line inhibition percentages
Comparative growth inhibition in cancer models
Insecticidal/repellency screening
Reported LC50 and repellency rank
Dose‑response and behavioral assays
Phytotoxicity & germination studies
Germination inhibition potency profile
Concentration‑dependent seed assays
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